molecular formula C8H5NO3 B105749 5-Nitrobenzofuran CAS No. 18761-31-4

5-Nitrobenzofuran

Cat. No. B105749
CAS RN: 18761-31-4
M. Wt: 163.13 g/mol
InChI Key: LPMMCJSIUVQZFD-UHFFFAOYSA-N
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Description

5-Nitrobenzofuran is a chemical compound that is part of the benzofuran family, characterized by a nitro group attached to the furan ring. This structural motif is found in various compounds that exhibit a range of biological activities, including antimicrobial, antifungal, antiprotozoal, and antileishmanial properties. The presence of the nitro group is crucial for these activities, and modifications at the 2-position of the furan ring have been explored to enhance these properties .

Synthesis Analysis

The synthesis of 5-nitrobenzofuran derivatives has been achieved through various methods. One approach involves a one-pot synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans from o-nitrotoluenes and aromatic aldehydes, providing a rapid and efficient route to a diverse array of products . Another method includes the Groebke–Blackburn–Bienaymé multicomponent reaction, which has been used to prepare a set of 5-nitrofuran-tagged heterocyclic compounds with potential antibacterial properties . Additionally, the synthesis of 5-nitro-2-furfurylidene derivatives has been reported, which involves nucleophilic acylic substitution reactions and has shown considerable in vitro antimicrobial and antifungal activities .

Molecular Structure Analysis

The molecular structure of 5-nitrobenzofuran derivatives is characterized by the presence of a nitro group and various substituents at the 2-position of the furan ring. These structural variations have been shown to interact with biological targets, as evidenced by molecular docking studies. For instance, a series of 5-aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles were evaluated for their α-glucosidase inhibitory activities, with docking studies revealing interactions with key amino acids . Similarly, docking studies of (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives supported their antimicrobial and antioxidant properties .

Chemical Reactions Analysis

5-Nitrobenzofuran derivatives participate in various chemical reactions that are essential for their biological activities. For example, the nitro group is essential for the antimicrobial activity of nitrofuran compounds, and the substitution at the 2-position can significantly influence this activity . The synthesis of novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has been optimized for antileishmanial activity, demonstrating the importance of substituents on the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitrobenzofuran derivatives are influenced by their molecular structure. These properties are crucial for their biological activities and pharmacokinetic profiles. For instance, the antimicrobial activity of a new antimicrobial nitrofuran was not significantly diminished in the presence of human serum, indicating good stability . The synthesis of nitrobenzo[b]furans via a coupling-cyclization approach has provided access to derivatives with varying nitro substitution patterns, which could affect their physical properties and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Properties

5-Nitrobenzofuran derivatives have shown promise in antibacterial and antifungal applications. Research indicates that some derivatives, such as 5-nitro-2-furfurylidene, possess effective inhibitory properties against a range of bacterial and fungal strains. These derivatives have been synthesized and identified through various analytical techniques, showcasing their potential as therapeutic agents in combating microbial resistance (Charris et al., 2002).

Antioxidant and Anti-inflammatory Applications

Several 5-Nitrobenzofuran derivatives have also been synthesized and evaluated for their antioxidant and anti-inflammatory properties. For instance, a series of novel 1,3,4-oxadiazole derivatives have been designed and tested, revealing significant efficacy. This correlation between in silico studies and anti-inflammatory results suggests the potential of these compounds as therapeutic agents with antioxidant and anti-inflammatory properties (Vishwanathan et al., 2014).

Enzyme Interaction Studies

5-Nitrobenzofuran compounds have also been studied for their interaction with enzymes, particularly in the context of tuberculosis and inflammation inhibition. Synthesized derivatives have shown excellent in vivo anti-inflammatory activity and anti-tuberculosis activity at certain concentrations. Molecular docking studies suggest that specific groups within these compounds play a significant role in the inhibiting site of enzymes like COX1, COX2, and 5-LOs. This dual inhibitory potential makes these compounds interesting for further study as potential dual inhibitors of multidrug-resistant tuberculosis and inflammation (Turukarabettu et al., 2019).

Safety And Hazards

5-Nitrobenzofuran can cause serious eye irritation and can be harmful if swallowed .

Future Directions

Benzofuran derivatives, including 5-Nitrobenzofuran, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes them potential lead compounds in drug development. Future research could focus on further understanding the biological activities of these compounds and developing new drugs based on these compounds .

properties

IUPAC Name

5-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMMCJSIUVQZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344313
Record name 5-Nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrobenzofuran

CAS RN

18761-31-4
Record name 5-Nitrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1-benzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
SK Rashmi, THS Kumara, C Sandeep… - Int. J. Pharm. Pharm …, 2015 - researchgate.net
Methods: The products 2a-j, were obtained from different (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl) methanonesrefand alkyl bromides in the presence of K2CO3 in DMF at room …
Number of citations: 9 www.researchgate.net
LJ Powers, MP Mertes - Journal of Medicinal Chemistry, 1970 - ACS Publications
An investigation of the antibacterial activity of nitrobenzofurans was undertaken dueto their close structural relationship to known antimicrobial agents. 3, 7-1) initm-2-rnethylbeiizofitra11 …
Number of citations: 34 pubs.acs.org
CY Huang, CW Kuo, V Kavala… - European Journal of …, 2016 - Wiley Online Library
Simple and straightforward methods for the synthesis of 2‐benzylbenzofuran, 3‐substituted 2‐benzylbenzofuran, and 2‐aryl‐nitrochroman derivatives are described. Benzofurans were …
S Budhwani, S Sharma, N Kalyane - 2017 - hero.epa.gov
… The target compounds 1-(5-nitrobenzofuran-2-yl)-3-arylurea (6a-6e) and 1-(5-bromobenzofuran-2-yl)-3arylurea (6f-6j) have been prepared by reacting 5-nitrobenzofuran-2-carbonyl …
Number of citations: 5 hero.epa.gov
P Raja Gopal, ERR Chandrashekar… - Journal of Chemical …, 2012 - Springer
A practical synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a key intermediate in the preparation of anti arrhythmic drug, is described. The commercially …
Number of citations: 1 link.springer.com
T Horaguchi, S Matsuda, K Tanemura… - Journal of heterocyclic …, 1987 - Wiley Online Library
… -5-nitrobenzofuran (2) and 3-methyl-5-nitrobenzofuran-2-… sodium acetate, 3-methyl-5-nitrobenzofuran-2-carboxylic acid (3) … mixture 3-methyl-5-nitrobenzofuran (2) was obtained in good …
Number of citations: 15 onlinelibrary.wiley.com
SN Budhwani, S Sharma, NV Kalyane - Journal of Pharmacy Research, 2016 - Citeseer
… We first synthesized 5-nitrobenzofuran-2-carbonyl azide 5a and 5bromobenzofuran-2-… The target compounds 6a-6r were synthesized from 5-nitrobenzofuran-2-carbonyl azide 5a and 5…
Number of citations: 1 citeseerx.ist.psu.edu
B Vishwanathan, BM Gurupadayya… - Int J Pharm Pharm …, 2014 - researchgate.net
… 2-substituted-5-(5nitrobenzofuran-2-yl)-1,3,4-… of 5-nitrobenzofuran-2carbohydrazide (2) with various heteroaryl/aryl/aliphatic carboxylic acid derivatives. And 5-(5-nitrobenzofuran-2-yl)-1,…
Number of citations: 10 www.researchgate.net
AÇ KARABURUN - Journal of the Institute of Science and …, 2019 - dergipark.org.tr
… ABSTRACT: The object of present study is to assess anticandidal activities of some new aryl (5nitrobenzofuran-2-yl)keton and ketoxime compounds. Eight aryl (5-nitrobenzofuran-2-yl)…
Number of citations: 5 dergipark.org.tr
SS Palimkar, VS More, KV Srinivasan - Ultrasonics sonochemistry, 2008 - Elsevier
This method describes the results of the optimized conditions for the one-pot synthesis of benzo[b]furans/nitro benzo[b]furans via Sonogashira coupling-5-endo-dig-cyclization under …
Number of citations: 39 www.sciencedirect.com

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